1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
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Description
1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
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Mechanism of Action
Benzothiazoles
are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Indoles
, on the other hand, are aromatic heterocyclic organic compounds that contain a benzene ring fused to a pyrrole ring. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biological Activity
The compound 1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic organic molecule characterized by its complex structure, which includes a benzo[d]thiazole moiety linked to a piperidine ring and an indole derivative. This unique combination of functional groups suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure comprises:
- Benzo[d]thiazole : Known for its antimicrobial and anticancer properties.
- Piperidine : Often involved in modulating neurotransmitter systems.
- Indole : Associated with various biological activities, including anti-inflammatory and anticancer effects.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Many derivatives containing benzo[d]thiazole and indole rings have demonstrated significant anticancer properties, particularly against breast cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range .
- Antimicrobial Properties : The presence of the thiazole ring often correlates with enhanced antimicrobial activity against various pathogens, including bacteria and fungi .
- Anti-inflammatory Effects : Compounds featuring indole moieties have been noted for their ability to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Anticancer Studies
A study evaluating the anticancer activity of similar compounds reported that derivatives with benzo[d]thiazole moieties inhibited the proliferation of cancer cells by inducing apoptosis. For instance, certain compounds showed IC50 values as low as 1.27 μM against MCF-7 cells, indicating potent anticancer effects .
Antimicrobial Activity
The antimicrobial properties were assessed using minimum inhibitory concentration (MIC) assays. Compounds structurally related to this compound exhibited MIC values ranging from 6.25 μg/mL to 32 μg/mL against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli .
Case Study 1: Anticancer Activity in Breast Cancer
A series of compounds derived from benzo[d]thiazole were synthesized and evaluated for their anticancer effects on MCF-7 breast cancer cells. The most active derivatives inhibited cell growth significantly, with mechanisms involving the downregulation of key survival pathways such as AKT and mTOR signaling .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial activity of thiazole-containing compounds against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that certain derivatives had MIC values significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents .
Data Summary Table
Biological Activity | Compound Structure | Notable Findings |
---|---|---|
Anticancer | Benzo[d]thiazole + Indole | IC50 values as low as 1.27 μM against MCF-7 cells |
Antimicrobial | Benzo[d]thiazole + Piperidine | MIC values ranging from 6.25 to 32 μg/mL against various pathogens |
Anti-inflammatory | Indole derivatives | Significant inhibition of inflammatory markers |
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-2-indol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-21(15-25-12-9-16-5-1-3-7-19(16)25)24-13-10-17(11-14-24)27-22-23-18-6-2-4-8-20(18)28-22/h1-9,12,17H,10-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLJMCRGKHBKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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